2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a fluorophenyl group at the sixth position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-fluoroaniline, bromine, and a suitable pyrimidinone precursor.
Bromination: The bromination of the pyrimidinone precursor is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the fifth position.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups and alter its chemical properties.
Coupling Reactions: The amino and fluorophenyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in binding to target proteins and enzymes, leading to the modulation of their activity. The bromine atom can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-6-(3-fluorophenyl)-4(3H)pyrimidinone: Similar structure with a chlorine atom instead of bromine.
2-Amino-5-bromo-6-(4-fluorophenyl)-4(3H)pyrimidinone: Similar structure with the fluorophenyl group at a different position.
2-Amino-5-bromo-6-(3-chlorophenyl)-4(3H)pyrimidinone: Similar structure with a chlorophenyl group instead of fluorophenyl.
Uniqueness
The uniqueness of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
74602-59-8 |
---|---|
Molecular Formula |
C10H7BrFN3O |
Molecular Weight |
284.08 |
IUPAC Name |
2-amino-5-bromo-4-(3-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-2-1-3-6(12)4-5/h1-4H,(H3,13,14,15,16) |
InChI Key |
LOQWIXAMWLMCQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=O)NC(=N2)N)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=O)NC(=N2)N)Br |
Key on ui other cas no. |
74602-59-8 |
Synonyms |
2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)pyrimidinone ABMFPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.